![molecular formula C13H15N3OS2 B5659009 N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(4-methylphenyl)urea](/img/structure/B5659009.png)
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(4-methylphenyl)urea
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Overview
Description
The compound belongs to a class of chemical substances that are of significant interest in the field of organic chemistry due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(4-methylphenyl)urea" typically involves reactions between specific thiadiazole and urea or thiourea derivatives. For instance, the synthesis of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was achieved through the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. For example, a related compound, N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea, was analyzed using single-crystal X-ray diffraction, revealing a trigonal pyramidal shape for DMSO solvent molecules in its structure (Hong-Song Zhang et al., 2017).
Chemical Reactions and Properties
These compounds often participate in hydrogen bonding and π-π stacking interactions, contributing to their chemical behavior. For instance, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea forms intermolecular N–H···O hydrogen bonds and π–π stacking interactions (Xin-jian Song et al., 2008).
Physical Properties Analysis
The physical properties, such as the crystal structure and geometric configuration, are often determined using X-ray diffraction and DFT calculations. The study of N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea revealed detailed information about its crystal structure and geometric configuration (Hong-Song Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are often explored through experimental and computational methods. For example, the stability and electronic transitions of N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea were assessed using DFT/B3LYP methods, providing insights into its reactivity and electronic properties (Hong-Song Zhang et al., 2017).
properties
IUPAC Name |
1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-4-6-10(7-5-8)14-12(17)15-11-9(2)16(3)13(18)19-11/h4-7H,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGBZZHSHDAIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(N(C(=S)S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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